1-Propanone, 1,3-diphenyl-3-thioxo-
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Overview
Description
1-Propanone, 1,3-diphenyl-3-thioxo-, also known as thioacetone, is an organic compound with a strong odor that has been studied for its potential applications in scientific research. Thioacetone is a colorless liquid that is soluble in water and has a boiling point of 138°C. It is an important compound in the field of organic chemistry due to its unique chemical properties and potential applications in various scientific fields.
Mechanism Of Action
The mechanism of action of 1-Propanone, 1,3-diphenyl-3-thioxo- is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. This can lead to a reduction in inflammation and tumor growth, as well as other physiological effects.
Biochemical And Physiological Effects
Thioacetone has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory and antitumor properties, and may be useful in the treatment of various diseases. Thioacetone has also been shown to have a sedative effect on the central nervous system, and may be useful in the treatment of anxiety and other related disorders.
Advantages And Limitations For Lab Experiments
One advantage of using 1-Propanone, 1,3-diphenyl-3-thioxo- in laboratory experiments is that it is relatively easy to synthesize in large quantities. Thioacetone is also relatively stable and can be stored for long periods of time without degradation. However, 1-Propanone, 1,3-diphenyl-3-thioxo- has a strong odor that can be unpleasant and may pose a health risk if not used in a well-ventilated area. Additionally, 1-Propanone, 1,3-diphenyl-3-thioxo- can be toxic if ingested or inhaled, and should be handled with care.
Future Directions
There are many potential future directions for research on 1-Propanone, 1,3-diphenyl-3-thioxo-. One area of interest is the development of new drugs based on the anti-inflammatory and antitumor properties of 1-Propanone, 1,3-diphenyl-3-thioxo-. Another area of interest is the study of the sedative effects of 1-Propanone, 1,3-diphenyl-3-thioxo- on the central nervous system, and its potential use in the treatment of anxiety and related disorders. Additionally, research on the mechanism of action of 1-Propanone, 1,3-diphenyl-3-thioxo- could lead to a better understanding of its potential applications in various scientific fields.
Synthesis Methods
Thioacetone can be synthesized through the reaction of acetone with sulfur, followed by a reduction reaction using sodium borohydride. This method is commonly used in laboratory settings to produce 1-Propanone, 1,3-diphenyl-3-thioxo- in large quantities for scientific research purposes.
Scientific Research Applications
Thioacetone has been studied for its potential applications in various scientific fields, including organic chemistry, biochemistry, and pharmacology. In organic chemistry, 1-Propanone, 1,3-diphenyl-3-thioxo- is used as a reagent in the synthesis of various organic compounds. It is also used as a solvent in some chemical reactions.
Thioacetone has been studied for its potential applications in biochemistry and pharmacology. It has been shown to have anti-inflammatory and antitumor properties, and may be useful in the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
1,3-diphenyl-3-sulfanylidenepropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12OS/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CELMQLYNQRJGQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=S)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12OS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350396 |
Source
|
Record name | 1-Propanone, 1,3-diphenyl-3-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanone, 1,3-diphenyl-3-thioxo- | |
CAS RN |
1215-43-6 |
Source
|
Record name | 1-Propanone, 1,3-diphenyl-3-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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